molecular formula C14H11Cl2NO3S2 B3140469 Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-65-3

Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No. B3140469
CAS RN: 477887-65-3
M. Wt: 376.3 g/mol
InChI Key: ZNXCQDPJVDRPJT-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, or MDT, is an organic compound that has been used in a variety of scientific research applications. MDT is a colorless, crystalline solid that is soluble in water and organic solvents. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

MDT has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. MDT has also been used to study the structure and function of proteins, as well as for immunoassays and other biochemical assays. Additionally, MDT has been used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

MDT is known to act as a reversible inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. MDT binds to the active site of the enzyme, preventing it from binding to its substrate. This inhibition can lead to changes in the metabolism of the drug or compound.
Biochemical and Physiological Effects
MDT has been shown to have a variety of biochemical and physiological effects. In animal studies, MDT has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in changes in the metabolism of drugs and other compounds. Additionally, MDT has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

MDT has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a wide range of applications. Additionally, MDT is soluble in water and organic solvents, making it easy to work with. However, MDT is also a relatively weak inhibitor of enzymes, which can limit its effectiveness in some experiments.

Future Directions

There are a variety of potential future directions for MDT research. One potential direction is the development of more potent inhibitors of enzymes, such as cytochrome P450 enzymes, which could be used in drug development and other applications. Additionally, MDT could be used to study the structure and function of other proteins, as well as for immunoassays and other biochemical assays. Finally, MDT could be used to develop novel drugs and other pharmaceuticals.

properties

IUPAC Name

methyl 3-[[2-(2,5-dichlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c1-20-14(19)13-10(4-5-21-13)17-12(18)7-22-11-6-8(15)2-3-9(11)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXCQDPJVDRPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143084
Record name Methyl 3-[[2-[(2,5-dichlorophenyl)thio]acetyl]amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

CAS RN

477887-65-3
Record name Methyl 3-[[2-[(2,5-dichlorophenyl)thio]acetyl]amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477887-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[2-[(2,5-dichlorophenyl)thio]acetyl]amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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